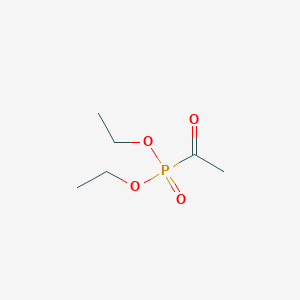

Diethyl acetylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-diethoxyphosphorylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O4P/c1-4-9-11(8,6(3)7)10-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHJPFQGGNEGSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335132 | |

| Record name | Diethyl acetylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919-19-7 | |

| Record name | Diethyl acetylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 919-19-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Diethyl Acetylphosphonate

Abstract: This technical guide provides a comprehensive examination of the synthesis of diethyl acetylphosphonate, a key α-ketophosphonate intermediate in modern organic chemistry. Primarily targeting researchers, chemists, and professionals in drug development, this document delves into the core synthetic pathway, the Michaelis-Arbuzov reaction, offering a detailed mechanistic breakdown, a field-tested experimental protocol, and critical process considerations. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a self-validating resource for the reliable synthesis and application of this versatile compound.

Introduction: The Significance of α-Ketophosphonates

α-Ketophosphonates, and specifically this compound, are a class of organophosphorus compounds distinguished by a carbonyl group adjacent to the phosphonate moiety. This unique structural arrangement imparts significant reactivity, making them valuable intermediates in a wide array of chemical transformations.[1] They serve as crucial building blocks in the synthesis of more complex molecules, including bioactive bisphosphonates and α-iminophosphonates, which are precursors to phosphorus analogs of α-amino acids.[2][3] The most prevalent and efficient method for the synthesis of α-ketophosphonates is the Michaelis-Arbuzov reaction, a cornerstone transformation in organophosphorus chemistry.[1][4][5] This guide will focus on the application of this reaction for the specific synthesis of this compound from triethyl phosphite and acetyl chloride.

The Core Synthesis Pathway: A Mechanistic Deep Dive into the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, describes the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species.[4][5][6] This transformation is a powerful and widely used method for creating stable carbon-phosphorus (C-P) bonds.

In the context of this compound synthesis, the reaction proceeds between triethyl phosphite and an acyl halide, acetyl chloride.[7] The mechanism can be dissected into two primary steps:

-

Nucleophilic Attack and Phosphonium Intermediate Formation: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of triethyl phosphite onto the electrophilic carbonyl carbon of acetyl chloride. This SN2-type attack displaces the chloride ion and forms a transient, unstable quaternary phosphonium salt intermediate.[5][6][8]

-

Dealkylation: The displaced chloride ion, now acting as a nucleophile, attacks one of the electrophilic ethyl carbons of the trialkoxyphosphonium intermediate. This second SN2 reaction results in the cleavage of a carbon-oxygen bond and the concurrent formation of a highly stable phosphoryl (P=O) double bond, which is the thermodynamic driving force for the reaction.[8][9] This step yields the final this compound product and a molecule of ethyl chloride as a volatile byproduct.[7]

Caption: The Michaelis-Arbuzov reaction mechanism for this compound synthesis.

Field-Proven Experimental Protocol

The following protocol is a robust and scalable method for the laboratory synthesis of this compound, achieving high yields and purity.[7]

Materials and Reagent Data

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (moles) | Volume (mL) | Density (g/mL) |

| Acetyl Chloride | C₂H₃ClO | 78.49 | 1.0 | 71.3 | 1.10 |

| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 1.0 | 173.1 | 0.96 |

Step-by-Step Methodology

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (e.g., a bubbler or scrub system) to manage the evolved ethyl chloride.

-

Initial Charge: Charge the reaction flask with acetyl chloride (78.4 g, 1.0 mol).

-

Reagent Addition: Begin stirring and add triethyl phosphite (166.2 g, 1.0 mol) dropwise from the dropping funnel. The addition rate should be controlled to maintain the internal reaction temperature between 30-35 °C.[7] This may require external cooling with a water bath.

-

Reaction Progression: A steady evolution of ethyl chloride gas will be observed during the addition. The addition period is typically around 30 minutes.[7]

-

Completion: After the addition is complete, continue stirring and gradually increase the temperature to 60 °C over approximately 75 minutes, or until the evolution of ethyl chloride ceases.[7] This heating step ensures the reaction proceeds to completion.

-

Purification: The crude product is purified by vacuum distillation. The fraction boiling at approximately 80 °C at 5 mmHg is collected.[7]

Expected Outcome & Data

| Parameter | Value | Reference |

| Yield | ~98% | [7] |

| Appearance | Colorless Liquid | |

| Boiling Point | ~80 °C @ 5 mmHg | [7] |

| 126 °C @ 9 mmHg | [10] | |

| Refractive Index (n²⁰/D) | 1.4240 - 1.433 | [7][10] |

| Density (25 °C) | 1.01 g/mL | [10] |

Experimental Workflow Diagram

Caption: General workflow for the synthesis and purification of this compound.

Causality and Critical Process Parameters

Understanding the "why" behind each step is critical for reproducibility and troubleshooting.

-

Temperature Control: The initial reaction between triethyl phosphite and acetyl chloride is exothermic. Uncontrolled addition can lead to a rapid temperature increase, promoting side reactions and reducing the overall yield. Maintaining the temperature at 30-35 °C ensures a controlled reaction rate.[7] The subsequent heating to 60 °C provides the necessary activation energy to drive the dealkylation step to completion.[7]

-

Stoichiometry: A 1:1 molar ratio of reactants is crucial for maximizing the conversion and yield of the desired product.[7] Using a large excess of either reactant complicates purification and is economically inefficient.

-

Reagent Purity: The use of anhydrous reagents is recommended. Water can hydrolyze acetyl chloride to acetic acid and triethyl phosphite to diethyl phosphite, both of which can lead to undesired byproducts.

-

Byproduct Removal: Ethyl chloride is a gas at room temperature (B.P. 12 °C). Its continuous evolution from the reaction mixture helps to drive the equilibrium toward the products, in accordance with Le Châtelier's principle.

Alternative Synthetic Routes: A Brief Overview

While the Michaelis-Arbuzov reaction is the most direct method, other strategies can produce α-ketophosphonates:

-

Oxidation of α-Hydroxyphosphonates: this compound can be synthesized by the oxidation of the corresponding diethyl (1-hydroxyethyl)phosphonate.[11] This two-step approach first requires the synthesis of the α-hydroxyphosphonate via the Pudovik reaction (addition of diethyl phosphite to acetaldehyde).[11][12]

-

Reaction with α-Diazophosphonates: More specialized methods involve the oxidation of α-diazophosphonates using epoxides in the presence of transition metal catalysts, such as Rhodium(II) acetate.[13]

These alternative routes are generally less direct and may involve more complex starting materials or catalysts, making the Michaelis-Arbuzov reaction the preferred method for its efficiency and simplicity.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the Michaelis-Arbuzov reaction of triethyl phosphite and acetyl chloride. This guide has detailed the underlying two-step mechanism, involving nucleophilic attack followed by a thermodynamically driven dealkylation. The provided experimental protocol, grounded in established literature, emphasizes the critical importance of meticulous temperature control and reagent stoichiometry to ensure high yields and product purity. As a versatile synthetic intermediate, a thorough understanding of its synthesis empowers researchers to leverage its reactivity in the development of novel pharmaceuticals and advanced materials.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. chembk.com [chembk.com]

- 11. mdpi.com [mdpi.com]

- 12. Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2003011221A2 - PREPARATION AND USE OF α-KETO PHOSPHONATES - Google Patents [patents.google.com]

The Michaelis-Arbuzov Reaction for the Synthesis of Diethyl Acetylphosphonate: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Michaelis-Arbuzov reaction stands as a cornerstone in organophosphorus chemistry, providing a robust and versatile method for the formation of carbon-phosphorus bonds. This in-depth technical guide offers a comprehensive exploration of this reaction, with a specific focus on the synthesis of diethyl acetylphosphonate. This document moves beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings, the rationale behind experimental choices, and practical field-proven insights to ensure successful and reproducible outcomes. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently execute and adapt this critical transformation in their own laboratory settings. We will examine the reaction mechanism in detail, provide a meticulously outlined experimental protocol, discuss potential side reactions and troubleshooting strategies, and present a thorough characterization of the target molecule.

Introduction: The Significance of the Michaelis-Arbuzov Reaction and this compound

First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction has become an indispensable tool for the synthesis of phosphonates, phosphinates, and phosphine oxides.[1] The reaction, in its most common form, involves the transformation of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[2] This transformation is of paramount importance in the synthesis of a wide array of organophosphorus compounds that find applications in medicinal chemistry, agrochemicals, and materials science.

This compound, the subject of this guide, is a valuable synthetic intermediate. The presence of the phosphonate moiety and the reactive acetyl group allows for a diverse range of subsequent chemical modifications, making it a key building block in the synthesis of more complex molecules.

This guide will provide a detailed examination of the synthesis of this compound via the Michaelis-Arbuzov reaction between triethyl phosphite and acetyl chloride. We will dissect the nuances of the reaction, from the initial nucleophilic attack to the final dealkylation step, providing a solid theoretical foundation for the practical execution of the synthesis.

The Reaction Mechanism: A Step-by-Step Elucidation

The Michaelis-Arbuzov reaction proceeds through a well-established two-step mechanism involving a phosphonium salt intermediate.[2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Nucleophilic Attack and Formation of the Phosphonium Intermediate

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of the triethyl phosphite at the electrophilic carbonyl carbon of acetyl chloride. This SN2-type attack results in the formation of a transient phosphonium salt intermediate.

Step 2: Dealkylation of the Phosphonium Intermediate

The chloride ion, displaced in the initial step, then acts as a nucleophile and attacks one of the ethyl groups of the phosphonium intermediate. This second SN2 reaction leads to the formation of the final product, this compound, and the evolution of ethyl chloride as a gaseous byproduct.

Diagram of the Michaelis-Arbuzov Reaction Mechanism for this compound

Caption: The two-step mechanism of the Michaelis-Arbuzov reaction.

Experimental Protocol: A Self-Validating System

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound. Each step is accompanied by an explanation of the underlying scientific principles, ensuring that the procedure is not just followed, but understood.

Reagents and Equipment

-

Triethyl phosphite (C₆H₁₅O₃P)

-

Acetyl chloride (C₂H₃ClO)

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle with temperature control

-

Vacuum distillation apparatus

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure

Step 1: Reaction Setup

-

Assemble a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: The reaction is sensitive to moisture, which can hydrolyze both the starting materials and the product. An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.

Step 2: Initial Reaction

-

Charge the round-bottom flask with acetyl chloride (1.0 mole equivalent).

-

Begin stirring and cool the flask to 30-35°C using a water bath.

-

Add triethyl phosphite (1.0 mole equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature between 30-35°C.

-

Rationale: The initial reaction between triethyl phosphite and acetyl chloride is exothermic. Slow, dropwise addition and temperature control are crucial to prevent a runaway reaction and the formation of side products. Maintaining a temperature of 30-35°C ensures a controlled reaction rate.

Step 3: Completion of the Reaction

-

After the addition is complete, gradually increase the temperature to 60°C over 1 hour and 15 minutes.

-

The evolution of ethyl chloride gas will be observed. The reaction is complete when the gas evolution ceases.

-

Rationale: Gently heating the reaction mixture to 60°C drives the dealkylation of the phosphonium intermediate to completion, ensuring a high yield of the desired product. The evolution of ethyl chloride serves as a visual indicator of reaction progress.

Step 4: Purification

-

Once the reaction is complete, the crude product is purified by vacuum distillation.

-

Rationale: Vacuum distillation is an effective method for separating the high-boiling this compound from any unreacted starting materials or lower-boiling impurities.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Data Presentation: Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.

| Analytical Technique | Expected Data |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 80°C at 5 mm Hg |

| Refractive Index (n²⁰D) | Approximately 1.4240 |

| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (m, 4H, OCH₂), ~2.4 (d, 3H, COCH₃), ~1.3 (t, 6H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~205 (d, C=O), ~63 (d, OCH₂), ~32 (d, COCH₃), ~16 (d, OCH₂CH₃) |

| ³¹P NMR (CDCl₃) | δ (ppm): Approximately -1 to -3 (relative to 85% H₃PO₄)[3] |

| IR (neat) | ν (cm⁻¹): ~1710 (C=O stretch), ~1250 (P=O stretch), ~1030 (P-O-C stretch) |

Troubleshooting and Side Reactions

While the Michaelis-Arbuzov reaction is generally robust, certain side reactions and experimental challenges can arise. A proactive understanding of these potential issues is key to successful synthesis.

-

Hydrolysis: Triethyl phosphite, acetyl chloride, and the this compound product are all susceptible to hydrolysis. It is imperative to use dry glassware and reagents and to maintain an inert atmosphere throughout the reaction.

-

Competing Reactions: The ethyl chloride generated as a byproduct can potentially react with the starting triethyl phosphite in a competing Michaelis-Arbuzov reaction to form diethyl ethylphosphonate.[4] However, the continuous removal of the gaseous ethyl chloride from the reaction mixture minimizes this side reaction.

-

Purification Challenges: Incomplete removal of unreacted triethyl phosphite during distillation can be an issue. Careful monitoring of the distillation temperature and pressure is crucial. If co-distillation is a problem, adjusting the vacuum level can help to maximize the boiling point difference.[5]

Safety Precautions

As with any chemical synthesis, a commitment to safety is paramount. The following are critical safety considerations when performing the Michaelis-Arbuzov reaction for this compound:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: This reaction should be performed in a well-ventilated fume hood to avoid inhalation of volatile and corrosive reagents and byproducts.

-

Handling of Reagents:

-

Triethyl phosphite: Is a flammable liquid and should be handled with care, away from ignition sources.[6] It is also moisture-sensitive.

-

Acetyl chloride: Is a corrosive and highly flammable liquid that reacts violently with water.[7] It should be handled with extreme caution, and any quenching should be done slowly and in a controlled manner, for example, by adding it to an alcohol like methanol or ethanol.[8]

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

The Michaelis-Arbuzov reaction remains a powerful and reliable method for the synthesis of phosphonates, and its application in the preparation of this compound is a testament to its utility. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can consistently achieve high yields of this valuable synthetic intermediate. This guide has provided a comprehensive framework for the successful execution of this reaction, empowering scientists to leverage this classic transformation in their pursuit of novel chemical entities.

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arbuzov Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. WO2007005172A1 - Method for the preparation of aralkyl dialkyl phosphonates - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. wcu.edu [wcu.edu]

- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

A Comprehensive Spectroscopic Guide to Diethyl Acetylphosphonate: Elucidating Structure Through NMR, IR, and MS

Introduction: The Molecular Profile of Diethyl Acetylphosphonate

This compound (DEAP), with the chemical formula C₆H₁₃O₄P, is an organophosphorus compound of significant interest in synthetic organic chemistry. As an α-ketophosphonate, it serves as a versatile building block and precursor for a variety of more complex molecules, including biologically active compounds and specialized ligands. The unique electronic interplay between the carbonyl and phosphonate moieties imparts distinct reactivity and spectroscopic characteristics.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. For a molecule like DEAP, a multi-technique spectroscopic approach is not merely confirmatory but essential for understanding its electronic structure and purity. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation herein is grounded in first principles and extensive field experience, offering researchers a reliable framework for their own analytical workflows.

Caption: 2D Structure of this compound (DEAP).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organophosphonates in solution. The presence of the spin-active ³¹P nucleus (100% natural abundance) provides a direct observational window into the phosphorus environment, while its coupling to neighboring ¹H and ¹³C nuclei offers invaluable connectivity information.

³¹P NMR Spectroscopy

Expertise & Experience: The ³¹P NMR spectrum is often the first and most diagnostic experiment performed. It provides a single, sharp signal (under proton decoupling) whose chemical shift is exquisitely sensitive to the electronic environment of the phosphorus atom. For DEAP, the phosphorus is directly bonded to an electron-withdrawing acetyl group. This deshields the phosphorus nucleus, causing its resonance to appear significantly downfield compared to simple alkylphosphonates like diethyl methylphosphonate (~32.9 ppm).[1]

Trustworthiness: The expected chemical shift provides a primary validation of successful synthesis. Any significant deviation or the presence of multiple signals would immediately indicate impurities or side products, such as unreacted starting materials or hydrolysis products (e.g., diethyl phosphate).

| Parameter | Expected Value (in CDCl₃) | Interpretation |

| Chemical Shift (δ) | ~18 - 20 ppm | Downfield shift confirms the presence of the electron-withdrawing acetyl group directly attached to the phosphorus atom. |

| Multiplicity | Singlet (Proton Decoupled) | Indicates a single, unique phosphorus environment in the molecule. |

| Reference Standard | 85% H₃PO₄ (external) | Conventionally set to 0 ppm for referencing ³¹P NMR spectra. |

Experimental Protocol: ³¹P NMR Acquisition

-

Sample Preparation: Dissolve ~20-30 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Spectrometer Setup: Use a multinuclear probe on a spectrometer (e.g., 400 MHz or higher) tuned to the ³¹P frequency.

-

Acquisition Parameters:

-

Technique: Acquire a 1D proton-decoupled phosphorus spectrum.

-

Relaxation Delay (d1): Set to 2-5 seconds to ensure adequate relaxation.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 16-64 scans are typically sufficient for a high-quality signal.[1]

-

Decoupling: Utilize a standard proton decoupling sequence (e.g., waltz16) during acquisition to collapse proton coupling and simplify the spectrum.[1]

-

-

Processing: Apply an exponential line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio. Reference the spectrum to an external 85% H₃PO₄ standard.

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum confirms the structure of the ethoxy and acetyl groups and, crucially, reveals their connectivity to the phosphorus atom through spin-spin coupling. The protons on carbons adjacent to the phosphorus atom will be split by it, with the magnitude of the coupling constant (JHP) providing definitive proof of proximity.

Trustworthiness: The integration of the signals must correspond to the number of protons in each environment (3H for acetyl, 6H for the two methyls, 4H for the two methylenes). The specific splitting patterns, particularly the complex multiplet for the -OCH₂- protons (a doublet of quartets), are a highly reliable signature for the diethyl phosphonate moiety.[2]

| Assignment (Label) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -C(=O)CH ₃ (a) | ~2.4 ppm | Doublet (d) | ³JHP ≈ 4-5 Hz | 3H |

| -OCH ₂CH₃ (b) | ~4.2 ppm | Doublet of Quartets (dq) | ³JHH ≈ 7.1 Hz, ³JHP ≈ 8.0 Hz | 4H |

| -OCH₂CH ₃ (c) | ~1.3 ppm | Triplet (t) | ³JHH ≈ 7.1 Hz | 6H |

Note: Data is synthesized from analysis of closely related structures and foundational principles.[3][4]

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. Similar to ¹H NMR, coupling to phosphorus (JCP) is observed, providing another layer of structural verification. The one-bond coupling between the carbonyl carbon and phosphorus (¹JCP) is typically very large, while two- and three-bond couplings (²JCP, ³JCP) are smaller but still diagnostic.[5]

Trustworthiness: The observation of four distinct carbon signals with the correct chemical shifts and P-C coupling patterns provides unequivocal evidence for the DEAP framework. The large ¹JCP value for the carbonyl carbon is a particularly strong confirmation of the C-P bond.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| C =O | ~205 ppm | Doublet (d) | ¹JCP ≈ 150-170 Hz |

| -C (=O)CH₃ | ~32 ppm | Doublet (d) | ²JCP ≈ 5-7 Hz |

| -OC H₂CH₃ | ~64 ppm | Doublet (d) | ²JCP ≈ 6-8 Hz |

| -OCH₂C H₃ | ~16 ppm | Doublet (d) | ³JCP ≈ 5-6 Hz |

Note: Data is synthesized from analysis of closely related structures and foundational principles.[5][6]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy excels at identifying the key functional groups within a molecule by probing their vibrational frequencies. For DEAP, the most prominent and diagnostic signals are the sharp, intense stretches of the carbonyl (C=O) and phosphoryl (P=O) groups.

Trustworthiness: The presence of two strong absorption bands in the characteristic regions for C=O and P=O provides rapid, high-confidence confirmation of the α-ketophosphonate structure. The exact positions of these bands are sensitive to the molecular environment; the electron-withdrawing phosphonate group influences the carbonyl frequency, and vice-versa.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2985, 2910 | Medium | C-H Stretch (aliphatic) | -CH₃, -CH₂ |

| ~1715 | Strong, Sharp | C=O Stretch | Ketone |

| ~1255 | Strong, Sharp | P=O Stretch | Phosphonate |

| ~1025 | Strong, Broad | P-O-C Stretch (asymm.) | Phosphonate Ester |

Note: Data is synthesized from analysis of related structures.[7][8]

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: No preparation is needed for a liquid sample. Place one drop of pure this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Processing: Perform a background scan of the clean ATR crystal first. After acquiring the sample spectrum, the instrument software automatically generates the transmittance or absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Expertise & Experience: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺˙) and structural clues from the fragmentation pattern. The fragmentation of organophosphonates is often predictable and follows characteristic pathways.

Trustworthiness: The observation of a molecular ion peak at m/z 180 confirms the elemental composition (C₆H₁₃O₄P). The fragmentation pattern serves as a molecular fingerprint. Key fragments corresponding to the loss of the acetyl group or ethoxy groups validate the internal connectivity of the molecule.

| m/z (Mass/Charge) | Proposed Fragment | Interpretation |

| 180 | [M]⁺˙ | Molecular Ion |

| 137 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 152 | [M - C₂H₄]⁺˙ | McLafferty rearrangement (loss of ethene) |

| 135 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 109 | [P(O)(OH)(OC₂H₅)]⁺ | Fragment containing the core phosphonate structure |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Note: Fragmentation data is predicted based on common pathways for ketones and phosphonates.[9][10]

Caption: Proposed major fragmentation pathways for DEAP in EI-MS.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ³¹P NMR confirms the unique phosphorus environment, while ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework and its connectivity to the phosphorus atom. IR spectroscopy offers rapid verification of the critical carbonyl and phosphoryl functional groups. Finally, mass spectrometry validates the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This comprehensive spectroscopic dataset forms a self-validating system, providing researchers with the high-confidence data required for advancing their scientific and developmental objectives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DIETHYL ETHYLPHOSPHONATE(78-38-6) 13C NMR [m.chemicalbook.com]

- 7. DIETHYL ETHYLPHOSPHONATE(78-38-6) IR Spectrum [chemicalbook.com]

- 8. Diethyl ethylphosphonate | C6H15O3P | CID 6534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Diethyl methanephosphonate [webbook.nist.gov]

Methodological & Application

The Horner-Wadsworth-Emmons Reaction with Diethyl Acetylphosphonate: A Comprehensive Guide to the Synthesis of α,β-Unsaturated Ketones

The Horner-Wadsworth-Emmons (HWE) reaction stands as a pillar in the edifice of modern organic synthesis, prized for its reliability and stereocontrol in the formation of carbon-carbon double bonds.[1][2] This powerful olefination technique, a refinement of the classic Wittig reaction, employs phosphonate carbanions to convert aldehydes and ketones into alkenes, most commonly with a strong preference for the (E)-isomer.[1][2][3] A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which dramatically simplifies product purification compared to the often-troublesome removal of triphenylphosphine oxide in Wittig reactions.[3][4]

This application note provides an in-depth guide to the Horner-Wadsworth-Emmons reaction with a specific focus on the use of diethyl acetylphosphonate for the synthesis of α,β-unsaturated ketones (enones). These structural motifs are ubiquitous in biologically active natural products and are versatile intermediates in pharmaceutical development. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss key experimental parameters that influence reaction outcomes.

Mechanistic Insights: The "Why" Behind the Reaction

The Horner-Wadsworth-Emmons reaction unfolds through a well-elucidated sequence of steps that ensures its efficiency and stereoselectivity.[1][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base. The acidity of this proton is enhanced by the electron-withdrawing phosphonate group, allowing for the use of a variety of bases.

-

Nucleophilic Attack: The resulting phosphonate carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] This step is typically the rate-determining step of the reaction.[2]

-

Intermediate Formation: The nucleophilic addition leads to the formation of a tetrahedral intermediate.

-

Elimination: This intermediate then undergoes elimination to yield the final alkene product and a dialkyl phosphate salt. The thermodynamic preference for the less sterically hindered transition state during elimination is the basis for the high (E)-selectivity of the reaction.[5]

Experimental Workflow: From Reagents to Product

The successful execution of a Horner-Wadsworth-Emmons reaction hinges on careful attention to reagent quality, reaction setup, and workup procedures. Below is a generalized workflow for the reaction of this compound with an aldehyde.

Caption: Generalized experimental workflow for the HWE reaction.

Synthesis of this compound

For researchers who wish to prepare their own phosphonate reagent, the Michaelis-Arbuzov reaction provides a straightforward and efficient route to this compound from triethyl phosphite and acetyl chloride.[6]

Protocol 1: Synthesis of this compound

| Reagent | Molar Equiv. | Amount |

| Triethyl phosphite | 1.0 | 166.2 g |

| Acetyl chloride | 1.0 | 78.4 g |

Procedure:

-

To a stirred solution of triethyl phosphite, add acetyl chloride dropwise over 30 minutes, maintaining the temperature between 30-35 °C with external cooling.

-

After the addition is complete, gradually increase the temperature to 60 °C over 1 hour and 15 minutes, or until the evolution of ethyl chloride ceases.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.[6]

Horner-Wadsworth-Emmons Reaction Protocol with this compound

The following protocol is a general procedure for the reaction of this compound with an aldehyde to synthesize an α,β-unsaturated ketone. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the phosphonate carbanion by atmospheric moisture and carbon dioxide.

Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.

Protocol 2: Synthesis of an α,β-Unsaturated Ketone

| Reagent | Molar Equiv. | Notes |

| Sodium Hydride (60% dispersion in mineral oil) | 1.1 | Handle with care; highly flammable. |

| Anhydrous Tetrahydrofuran (THF) | - | Use a freshly distilled or inhibitor-free solvent. |

| This compound | 1.0 | Ensure purity for optimal results. |

| Aldehyde | 1.0 | Purify if necessary to remove acidic impurities. |

Procedure:

-

Ylide Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased.

-

-

Reaction with Aldehyde:

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.

-

-

Workup and Purification:

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure α,β-unsaturated ketone.

-

Considerations for Substrate Scope and Reaction Optimization

The choice of base is a critical parameter in the HWE reaction and can be tailored to the specific substrate.[7] While sodium hydride is a common and effective base, milder conditions may be necessary for substrates that are sensitive to strong bases.[2] The Masamune-Roush conditions, which employ lithium chloride and an amine base such as DBU, are an excellent alternative for base-sensitive aldehydes.[3][4]

The stereochemical outcome of the HWE reaction is generally high in favor of the (E)-isomer, particularly with aldehydes.[2] However, the stereoselectivity can be influenced by several factors, including the structure of the phosphonate and the aldehyde, the reaction temperature, and the cation of the phosphonate carbanion.[2] For the synthesis of (Z)-alkenes, modified phosphonate reagents, such as those used in the Still-Gennari modification, are typically required.[5]

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a robust and highly versatile method for the stereoselective synthesis of α,β-unsaturated ketones. Its operational simplicity, coupled with the ease of purification, makes it an indispensable tool for medicinal chemists and synthetic organic chemists alike. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively employ this reaction to construct complex molecular architectures and accelerate the drug discovery process.

References

- 1. benchchem.com [benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

Mastering Stereoselectivity in the Synthesis of α,β-Unsaturated Ketones: Application Notes for the Horner-Wadsworth-Emmons Reaction with Diethyl Acetylphosphonate

Introduction: The Enduring Power of the Horner-Wadsworth-Emmons Reaction in Modern Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in the edifice of synthetic organic chemistry, prized for its reliability and versatility in the stereoselective formation of carbon-carbon double bonds.[1][2][3] A modification of the classic Wittig reaction, the HWE olefination employs phosphonate carbanions, which offer heightened nucleophilicity compared to their phosphonium ylide counterparts.[1] This enhanced reactivity allows for the olefination of a broader range of aldehydes and even ketones under milder conditions.[2] A key advantage that resonates strongly within industrial and pharmaceutical laboratories is the facile removal of the water-soluble phosphate byproduct, streamlining purification processes.[3]

This application note provides an in-depth guide to the stereoselective synthesis of α,β-unsaturated ketones (enones) using diethyl acetylphosphonate. We will delve into the mechanistic nuances that govern the E/Z selectivity of this reaction, offering field-proven protocols and practical insights for researchers, scientists, and drug development professionals. Our focus is to empower you to not just execute the reaction, but to rationally control its stereochemical outcome.

Mechanistic Underpinnings of Stereoselectivity

The stereochemical course of the HWE reaction is a kinetically and thermodynamically controlled process, the outcome of which is determined by the relative energies of the transition states leading to the erythro and threo intermediates and the subsequent syn-elimination from the oxaphosphetane intermediates.[1][2]

The reaction commences with the deprotonation of the α-carbon of this compound by a suitable base, generating a resonance-stabilized phosphonate carbanion.[1][2] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde. The stereochemistry of this addition and the subsequent elimination dictates the final E/Z geometry of the enone product.

Generally, the HWE reaction with stabilized phosphonates, such as this compound, favors the formation of the thermodynamically more stable (E)-alkene.[1] This preference is attributed to the reversibility of the initial addition step, which allows for equilibration to the more stable threo intermediate, which, upon syn-elimination, yields the (E)-alkene.

However, the stereoselectivity is not absolute and can be significantly influenced by several factors:

-

The Nature of the Aldehyde: Aromatic aldehydes, due to steric interactions, almost exclusively yield (E)-enones.[1] The steric bulk of aliphatic aldehydes also plays a crucial role, with more hindered aldehydes generally leading to higher E-selectivity.[1]

-

The Base and Counterion: The choice of base and its corresponding counterion can influence the reversibility of the initial addition. Lithium bases, for instance, tend to promote higher E-selectivity compared to sodium or potassium bases.[1]

-

Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically preferred (E)-isomer by promoting the equilibration of the intermediates.[1]

-

Solvent: The solvent can affect the solubility and aggregation of the intermediates, thereby influencing the stereochemical outcome.

For the synthesis of the less stable (Z)-alkenes, modifications such as the Still-Gennari reaction are typically employed.[2] This method utilizes phosphonates with electron-withdrawing groups and specific reaction conditions to favor the kinetic product.[2]

Below is a diagram illustrating the mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Caption: Mechanistic pathway of the Horner-Wadsworth-Emmons reaction.

Data Presentation: Influence of Reaction Parameters on Stereoselectivity

The following table summarizes the expected stereochemical outcomes of the HWE reaction with this compound under various conditions. This data is a synthesis of established principles and reported examples in the literature.

| Aldehyde Type | Base | Solvent | Temperature (°C) | Predominant Isomer | Typical E:Z Ratio |

| Aromatic (e.g., Benzaldehyde) | NaH | THF | 25 | E | >95:5 |

| Aromatic (e.g., Benzaldehyde) | n-BuLi | THF | -78 to 25 | E | >98:2 |

| Aliphatic (linear, e.g., Heptanal) | NaH | THF | 25 | E | ~85:15 - 95:5 |

| Aliphatic (linear, e.g., Heptanal) | KHMDS | THF/18-crown-6 | -78 | Z | Favorable for Z |

| Aliphatic (branched, e.g., Isobutyraldehyde) | NaH | THF | 25 | E | >90:10 |

Experimental Protocols

Protocol 1: Synthesis of this compound via the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a reliable method for the preparation of phosphonates from trialkyl phosphites and alkyl halides.[3][4]

References

Application Notes & Protocols: Synthesis of α,β-Unsaturated Ketones via Diethyl Acetylphosphonate and Aromatic Aldehydes

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the Horner-Wadsworth-Emmons (HWE) reaction between diethyl acetylphosphonate and aromatic aldehydes. This olefination reaction is a cornerstone of modern organic synthesis for the stereoselective formation of α,β-unsaturated ketones, which are pivotal intermediates in the synthesis of complex molecules and pharmacologically active compounds. This guide delves into the underlying reaction mechanism, provides detailed, field-tested experimental protocols, outlines troubleshooting strategies, and discusses the broad applications of the resulting enone products.

Introduction: The Strategic Importance of the Horner-Wadsworth-Emmons Reaction

The formation of carbon-carbon double bonds is a fundamental transformation in organic chemistry. Among the various methods available, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, versatility, and high stereocontrol.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene.[1][3]

The specific application detailed herein—the reaction of this compound with aromatic aldehydes—is a powerful strategy for synthesizing α,β-unsaturated ketones (also known as enones). These products are not merely synthetic curiosities; they are highly valuable structural motifs found in numerous natural products and are exploited as key building blocks in medicinal chemistry.[4][5][6] The conjugated enone system serves as a versatile chemical handle, most notably as a Michael acceptor, enabling the formation of new carbon-carbon and carbon-heteroatom bonds for molecular elaboration. The products of this reaction have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6][7]

This guide is designed to bridge theory with practice, providing the causal logic behind experimental choices to ensure reproducible and high-yielding results.

Reaction Mechanism and Stereochemical Control

A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The HWE reaction proceeds through a well-established pathway that ensures high stereoselectivity, particularly with aromatic aldehydes.

Pillar of Trustworthiness: The inherent stereochemical preference of the HWE reaction provides a self-validating system. The predominant formation of the (E)-isomer serves as an internal check on the reaction's fidelity. Deviations from this outcome often point to specific, identifiable issues with reagents or conditions.

Mechanistic Steps

The reaction can be dissected into four key stages:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of this compound using a suitable base. This step generates a resonance-stabilized phosphonate carbanion (anion), which is a potent nucleophile. The choice of base is critical and depends on the acidity of the phosphonate. Strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly used to ensure complete and irreversible deprotonation.

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aromatic aldehyde. This addition is the rate-limiting step and forms a tetrahedral intermediate.[1]

-

Oxaphosphetane Formation: The intermediate rapidly cyclizes to form a four-membered ring structure known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate is unstable and collapses, breaking the carbon-phosphorus and carbon-oxygen bonds. This concerted elimination yields the final products: the desired alkene (the α,β-unsaturated ketone) and a dialkyl phosphate byproduct (e.g., diethyl phosphate). This elimination step is irreversible and drives the reaction to completion. The water-solubility of the phosphate byproduct greatly simplifies product purification.[3]

Stereoselectivity: The Predominance of the (E)-Isomer

The HWE reaction is renowned for its high selectivity for the (E)-alkene (trans isomer).[1][3] This preference is particularly pronounced when reacting stabilized phosphonates with aromatic aldehydes. The stereochemical outcome is determined by the relative thermodynamic stabilities of the transition states leading to the oxaphosphetane intermediates. The pathway that minimizes steric repulsion between the bulky substituents (the aromatic group from the aldehyde and the phosphonate group) is strongly favored, leading to the formation of the (E)-alkene.[3]

Visualization: Reaction Mechanism

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Wittig-Horner Reaction [organic-chemistry.org]

- 4. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecules | Special Issue : Natural Products with α,β-Unsaturated Carbonyl Units and Their Synthetic Derivatives: Recent Advances and Future Perspectives [mdpi.com]

- 6. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Diethyl Acetylphosphonate in the Synthesis of Natural Products

Foreword: The Strategic Advantage of the Acetylphosphonate Moiety

In the intricate chess game of natural product synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is a grandmaster's move for the stereoselective formation of alkenes. Among the arsenal of phosphonate reagents, diethyl acetylphosphonate emerges as a particularly strategic piece. Its inherent structure—a stabilized phosphonate carbanion precursor bearing a ketone—provides a direct and reliable route to α,β-unsaturated methyl ketones. These structural motifs are prevalent in a vast array of bioactive natural products, including macrolides, terpenes, and alkaloids, often serving as critical intermediates for subsequent stereoselective transformations.

This guide eschews a generic overview. Instead, it offers a deep dive into the causality of using this compound, providing researchers, scientists, and drug development professionals with not just the "how," but the "why" behind the protocols. We will explore the mechanistic underpinnings that govern its reactivity and stereoselectivity, present detailed, field-tested protocols, and situate its application within the broader context of complex molecule synthesis.

The Reagent: Synthesis and Physicochemical Profile of this compound

This compound, also known as acetylphosphonic acid diethyl ester, is a colorless liquid valued for its purity and reliability in synthetic applications[1][2]. Its utility is rooted in the Michaelis-Arbuzov reaction, a classic and efficient method for forming carbon-phosphorus bonds.

Synthesis Protocol: Michaelis-Arbuzov Reaction

A robust synthesis involves the reaction of triethyl phosphite with acetyl chloride[2].

Materials:

-

Triethyl phosphite

-

Acetyl chloride

-

Round-bottom flask with magnetic stirrer and cooling bath

-

Distillation apparatus

Procedure:

-

To a stirred solution of acetyl chloride (1.0 mole equivalent), add triethyl phosphite (1.0 mole equivalent) dropwise.

-

Maintain the reaction temperature between 30-35°C using a cooling bath. The evolution of ethyl chloride gas will be observed.

-

After the addition is complete, gradually increase the temperature to 60°C over approximately 1 hour and 15 minutes, until the gas evolution ceases.

-

The crude product is then purified by vacuum distillation (b.p. ~80°C at 5 mm Hg) to yield this compound as a clear liquid in high purity (>98%)[2].

This straightforward synthesis makes this compound a readily accessible reagent for synthetic chemists.

The Core Application: The Horner-Wadsworth-Emmons Reaction

The primary application of this compound in natural product synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction facilitates the creation of an α,β-unsaturated methyl ketone from an aldehyde, a transformation of fundamental importance.

Mechanistic Rationale and Stereochemical Control

The HWE reaction proceeds through a well-defined mechanism that dictates its high stereoselectivity for the (E)-alkene.[3][4][5]

-

Deprotonation: A base, typically a strong one like sodium hydride (NaH), abstracts the acidic proton alpha to both the phosphonate and carbonyl groups, generating a highly stabilized phosphonate carbanion (enolate).[3][6]

-

Nucleophilic Addition: This carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. This step is typically the rate-limiting one.[5]

-

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring.

-

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination, yielding the alkene and a water-soluble diethyl phosphate byproduct.[6]

The pronounced (E)-selectivity is a direct consequence of thermodynamic control. The steric interactions in the transition state leading to the oxaphosphetane intermediate favor an antiperiplanar arrangement of the bulky phosphonate and the aldehyde's R-group. This arrangement ultimately leads to the formation of the more stable (E)-alkene.[7]

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Advantages Over the Wittig Reaction

For the synthesis of α,β-unsaturated ketones, the HWE reaction using this compound offers several key advantages over the traditional Wittig reaction:

-

Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and generally more reactive than the corresponding phosphonium ylide.[5]

-

Simplified Purification: The diethyl phosphate byproduct is water-soluble, allowing for simple removal by aqueous extraction, which is a significant advantage in complex, multi-step syntheses.[3]

-

High (E)-Selectivity: The reaction reliably produces the (E)-isomer, which is often the desired geometry in natural product synthesis.[3][5]

Experimental Protocols

The following protocol is a representative procedure for the reaction of this compound with a generic aldehyde. It is crucial to note that all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Protocol for the Synthesis of an (E)-α,β-Unsaturated Methyl Ketone

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde of interest

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Phosphonate Anion:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C using an ice-water bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the phosphonate carbanion.

-

-

Reaction with the Aldehyde:

-

Cool the resulting solution of the phosphonate anion back to 0°C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

-

Caption: Experimental workflow for the HWE reaction.

Application in Natural Product Synthesis: A Representative Example

The construction of complex polyketide natural products, such as macrolides, often relies on the iterative coupling of smaller fragments. The HWE reaction with this compound is an excellent tool for such fragment couplings, installing a reactive enone moiety for further elaboration. While specific examples citing this compound can be sparse in readily searchable literature, its utility is clearly demonstrated in syntheses of structurally related motifs. For instance, in the synthesis of β'-amino-α,β-unsaturated ketones, key precursors for piperidine natural products, a crucial step involves the reaction of a β-amino aldehyde with a ketophosphonate to forge the enone backbone[8].

Let's consider a hypothetical, yet representative, application in the synthesis of a fragment of a macrolide antibiotic.

Reaction: Coupling of a chiral, polyol-derived aldehyde with this compound.

Table 1: Representative HWE Reaction Conditions and Yields

| Entry | Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |

| 1 | Citronellal | NaH | THF | 0 to RT | 4 | 85 | >95:5 |

| 2 | Dodecanal | K₂CO₃ | Ethanol/H₂O | RT | 6 | 78 | >95:5 |

| 3 | Benzaldehyde | NaH | THF | 0 to RT | 2 | 92 | >98:2 |

| 4 | Complex Chiral Aldehyde* | NaH | THF | 0 to RT | 8 | 75-85 | >95:5 |

*Data for entry 4 is representative for complex substrates based on typical outcomes of the HWE reaction. Excellent yields and high (E)-selectivity are consistently reported for reactions with aldehydes.[1]

The resulting α,β-unsaturated ketone is a versatile intermediate. The enone can undergo a variety of subsequent transformations:

-

Stereoselective Reduction: Reduction of the ketone to a hydroxyl group, often with high diastereoselectivity controlled by adjacent stereocenters.

-

Conjugate Addition: Michael addition of nucleophiles to the β-position of the enone.

-

Diels-Alder Reactions: The enone can act as a dienophile in cycloaddition reactions.

Conclusion and Future Outlook

This compound is a powerful and reliable reagent for the synthesis of (E)-α,β-unsaturated methyl ketones via the Horner-Wadsworth-Emmons reaction. Its ease of preparation, the high stereoselectivity of the reaction, and the simplicity of product purification make it an invaluable tool in the synthesis of complex natural products. For researchers and drug development professionals, mastering the application of this reagent opens a direct and efficient pathway to key structural motifs found in a multitude of biologically active molecules. The continued development of modified HWE conditions and the integration of this reaction into automated synthesis platforms will further solidify its role in the future of organic synthesis.

References

- 1. scribd.com [scribd.com]

- 2. prepchem.com [prepchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Olefination of Sterically Hindered Ketones Using Diethyl Acetylphosphonate

Abstract

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis. However, the olefination of sterically hindered ketones presents a significant challenge, often leading to low or no yield with traditional methods like the Wittig reaction. The Horner-Wadsworth-Emmons (HWE) reaction offers a powerful alternative, utilizing phosphonate-stabilized carbanions that possess greater nucleophilicity.[1][2][3] This application note provides a detailed protocol and expert insights for the successful olefination of hindered ketones using diethyl acetylphosphonate to synthesize α,β-unsaturated methyl ketones, valuable intermediates in pharmaceutical and natural product synthesis. We will delve into the mechanistic rationale, step-by-step experimental procedures, and critical troubleshooting strategies to ensure reproducible and high-yielding outcomes.

Introduction: Overcoming Steric Hindrance in Olefination

The Wittig reaction, while revolutionary, often fails when applied to sterically encumbered ketones due to the steric bulk of the phosphorus ylide.[4] The Horner-Wadsworth-Emmons (HWE) reaction circumvents this limitation. The key to its success lies in the use of phosphonate-stabilized carbanions, which are more reactive and less basic than their phosphonium ylide counterparts.[5] This heightened nucleophilicity allows them to effectively attack even the most sterically shielded carbonyl carbons.[1][2]

This compound is a particularly useful HWE reagent for introducing an acetylmethylene group (=CHCOCH₃). The resulting α,β-unsaturated methyl ketone products are versatile building blocks in organic synthesis.[6] A significant practical advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate byproduct, which greatly simplifies the purification process compared to the triphenylphosphine oxide generated in Wittig reactions.[2][7]

This guide provides a comprehensive protocol specifically tailored for researchers facing the challenge of olefinating hindered ketones, ensuring a higher probability of success where other methods may fail.

Mechanism and Rationale

The efficacy of the HWE reaction hinges on a well-understood, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of this compound using a strong base, such as sodium hydride (NaH). The presence of both the phosphonate and the acetyl group makes this proton significantly acidic, facilitating the formation of a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack: This highly nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the hindered ketone. This step is typically the rate-limiting step of the reaction.[5]

-

Oxaphosphetane Formation: The resulting adduct undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the desired alkene and a stable, water-soluble diethyl phosphate salt. This elimination is generally stereoselective, favoring the formation of the thermodynamically more stable (E)-alkene.[5][8]

The choice of base is critical. While NaH is common, for extremely hindered or sensitive substrates, stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) may be required to drive the initial deprotonation to completion.[9] For base-sensitive substrates, milder conditions such as the Masamune-Roush conditions (LiCl and DBU) can be employed.[1][7]

Caption: Simplified workflow of the HWE reaction mechanism.

Detailed Experimental Protocol

This protocol provides a robust starting point for the olefination of a generic hindered ketone. Optimization of temperature, base, and reaction time may be necessary for specific substrates.

3.1. Materials and Reagents

-

Hindered Ketone: (1.0 mmol, 1.0 equiv)

-

This compound: (1.2 mmol, 1.2 equiv)

-

Sodium Hydride (NaH): 60% dispersion in mineral oil (1.3 mmol, 1.3 equiv)

-

Anhydrous Tetrahydrofuran (THF): 10 mL

-

Hexanes (anhydrous): For washing NaH

-

Saturated aqueous ammonium chloride (NH₄Cl): For quenching

-

Ethyl acetate (EtOAc): For extraction

-

Brine: For washing

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄): For drying

-

Silica Gel: For column chromatography

3.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the HWE olefination.

3.3. Step-by-Step Procedure

-

Preparation:

-

Under an inert atmosphere (Nitrogen or Argon), add NaH (60% dispersion, 1.3 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

-

Rationale: An inert atmosphere and dry glassware are crucial as the phosphonate carbanion and NaH are highly reactive with water and oxygen.

-

Wash the NaH three times with anhydrous hexanes to remove the protective mineral oil, which can interfere with the reaction.[9] Carefully decant the hexanes after each wash.

-

-

Carbanion Formation:

-

Add anhydrous THF (5 mL) to the washed NaH.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.2 equiv) in anhydrous THF (2 mL) to the NaH suspension via a syringe. Hydrogen gas evolution will be observed.

-

Rationale: Slow addition at 0 °C helps to control the exothermic reaction and the rate of hydrogen evolution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a clear or yellowish slurry, indicating the formation of the phosphonate carbanion.

-

-

Olefination Reaction:

-

Cool the carbanion solution back down to 0 °C.

-

Add a solution of the hindered ketone (1.0 equiv) in anhydrous THF (3 mL) dropwise.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. For particularly unreactive ketones, the mixture may need to be heated to reflux.[9]

-

Rationale: Starting the addition at a low temperature minimizes potential side reactions. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with water, followed by brine.

-

Rationale: The aqueous washes are highly effective at removing the diethyl phosphate salt byproduct.[2][7]

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α,β-unsaturated methyl ketone.

-

Substrate Considerations and Typical Conditions

The optimal conditions for the HWE reaction can vary depending on the steric and electronic properties of the ketone. The following table provides general guidelines.

| Ketone Type | Example | Recommended Base | Temperature | Expected Yield | Notes |

| Acyclic Hindered | Di-tert-butyl ketone | NaH or KOtBu | 25-66 °C (Reflux) | Moderate | May require prolonged reaction times or stronger bases like LDA. |

| α,α-Disubstituted Cyclic | 2,2,6-Trimethylcyclohexanone | NaH / LiCl, DBU | 25 °C | Good | Masamune-Roush conditions can improve yields for sensitive substrates.[7] |

| Aromatic Hindered | 2,4,6-Trimethylacetophenone | LDA or LiHMDS | -78 °C to 25 °C | Good to Excellent | Stronger, non-nucleophilic bases are often more effective. |

| Polycyclic / Cage | Adamantanone | NaH | 66 °C (Reflux) | Good | Generally robust but may require heating to overcome steric hindrance. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Incomplete deprotonation of the phosphonate. 2. Insufficient reactivity of the ketone. 3. Wet reagents or solvents. | 1. Use a stronger base (e.g., LDA, LiHMDS).[9] Ensure NaH is properly washed. 2. Increase the reaction temperature (reflux in THF or DME). 3. Use freshly dried solvents and ensure all reagents are anhydrous. |

| Formation of β-hydroxyphosphonate | Incomplete elimination of the intermediate. | This is more common with non-stabilized phosphonates.[5] For acetylphosphonate, this is rare but could indicate a need for higher temperatures to facilitate the final elimination step. |

| Complex Mixture of Products | 1. Base-induced side reactions with the ketone. 2. Degradation of starting material or product. | 1. Use milder Masamune-Roush conditions (LiCl/DBU).[7] 2. Run the reaction at a lower temperature for a longer duration. |

Conclusion

The Horner-Wadsworth-Emmons reaction using this compound is a superior and reliable method for the synthesis of α,β-unsaturated methyl ketones from sterically hindered ketones. Its advantages, including the high nucleophilicity of the phosphonate carbanion and the ease of byproduct removal, make it an indispensable tool for synthetic chemists. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in this protocol, researchers can successfully overcome the challenges posed by steric hindrance and efficiently construct valuable chemical intermediates.

References

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Wittig-Horner Reaction [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

One-Pot Synthesis of Enones Using Diethyl Acetylphosphonate: An Application Guide

Introduction: Streamlining Enone Synthesis for Modern Research

The α,β-unsaturated ketone, or enone, is a cornerstone structural motif in organic chemistry, prevalent in a vast array of natural products, pharmaceuticals, and advanced materials. The development of efficient and robust methods for their synthesis is therefore of paramount importance to researchers in academia and the pharmaceutical industry. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a powerful tool for the stereoselective formation of alkenes, and its application to the synthesis of enones from aldehydes and β-ketophosphonates is particularly valuable.[1][2] This application note provides a detailed guide to a one-pot synthesis of enones utilizing diethyl acetylphosphonate, a commercially available and versatile reagent. By consolidating the reaction steps into a single vessel, this protocol offers significant advantages in terms of operational simplicity, time efficiency, and reduced waste generation, aligning with the principles of green chemistry.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a deep dive into the mechanistic underpinnings and the rationale behind the experimental choices, ensuring both reproducibility and a solid foundation for further innovation.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The one-pot synthesis of enones from this compound and an aldehyde is a manifestation of the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of a carbonyl compound with a phosphonate-stabilized carbanion.[1] The key advantages of the HWE reaction over the classical Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[3]

The reaction proceeds through a well-defined sequence of steps:

-

Deprotonation: A suitable base abstracts a proton from the α-carbon of the this compound, generating a resonance-stabilized phosphonate carbanion (an enolate). The acidity of this proton is enhanced by the adjacent phosphonate and ketone groups.

-

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition is typically the rate-limiting step and forms a tetrahedral intermediate.[1]

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final enone product and a water-soluble diethyl phosphate salt. This elimination step is generally stereoselective, favoring the formation of the thermodynamically more stable (E)-alkene.[1]

Visualizing the Workflow: One-Pot Enone Synthesis

Figure 1. Workflow for the one-pot synthesis of enones.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of enones. The specific quantities and reaction times may need to be optimized for different aldehyde substrates.

Materials:

-

This compound (Diethyl (2-oxopropyl)phosphonate)

-

Aldehyde (aromatic, aliphatic, or α,β-unsaturated)

-